BenchChemオンラインストアへようこそ!

Taxuspine B

Multidrug Resistance Reversal P-glycoprotein Inhibition Vincristine Accumulation Assay

Taxuspine B (CAS 157414-05-6, molecular formula C₃₅H₄₂O₁₀, MW 622.70) is a naturally occurring taxane diterpenoid isolated from stems of the Japanese yew Taxus cuspidata Sieb. et Zucc.

Molecular Formula C35H42O10
Molecular Weight 622.7 g/mol
Cat. No. B1513199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxuspine B
Molecular FormulaC35H42O10
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
InChIInChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3
InChIKeyRWMXWLFXARITCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taxuspine B: A Structurally Unique Non-Paclitaxel-Type Taxoid from Japanese Yew with Dual MDR Reversal and Microtubule Activity


Taxuspine B (CAS 157414-05-6, molecular formula C₃₅H₄₂O₁₀, MW 622.70) is a naturally occurring taxane diterpenoid isolated from stems of the Japanese yew Taxus cuspidata Sieb. et Zucc [1]. Unlike the canonical 6/8/6-membered taxane skeleton of paclitaxel, Taxuspine B possesses a rare 6/10/6-membered ring system, being only the second taxane diterpenoid documented with this architecture [2]. It belongs to the non-paclitaxel-type taxoid subclass, lacking both the oxetane ring at C-4/C-5 and the N-acylphenylisoserine side chain at C-13 that are typically required for paclitaxel's potent cytotoxic activity [3]. Taxuspine B exhibits an unusual bifurcated pharmacological profile: appreciable microtubule-stabilizing (taxol-like) activity in the CaCl₂-induced depolymerization assay, coupled with P-glycoprotein-mediated multidrug resistance (MDR) reversal activity comparable to verapamil—a property notably absent in paclitaxel itself [4].

Why Taxuspine B Cannot Be Substituted by Paclitaxel, Taxuspine C, or Other Taxane Analogs in MDR-Focused Research


Generic substitution among taxane-class compounds fails for Taxuspine B because its functional signature is defined by a combination of structural rarity and an inverted bioactivity profile that does not correlate with canonical taxane structure-activity relationships. Paclitaxel and docetaxel are substrates for P-glycoprotein (P-gp)-mediated efflux and are therefore ineffective against MDR tumor cells overexpressing this transporter—indeed, paclitaxel decreases vincristine accumulation in MDR cells [1]. In contrast, Taxuspine B increases cellular vincristine accumulation in the same MDR models as potently as the classical P-gp inhibitor verapamil [2]. Within its own subclass, Taxuspine B is distinguished from Taxuspine C by its unique 6/10/6 skeleton (vs. the 6/5/5/6-ring system of Taxuspine C) and by its dual microtubule/MDR activity, whereas Taxuspine C shows MDR reversal without appreciable microtubule stabilization [3]. Against Taxuspine D, which exhibits microtubule depolymerization inhibition at 1/2 to 1/3 the potency of taxol, Taxuspine B offers a differentiated profile of weaker microtubule stabilization combined with stronger MDR reversal [4]. These orthogonal activity vectors preclude functional interchangeability.

Quantitative Head-to-Head Evidence: Taxuspine B vs. Paclitaxel and In-Class Taxoid Comparators


MDR Reversal Activity: Taxuspine B Restores Vincristine Accumulation in P-gp-Overexpressing 2780AD Cells as Potently as Verapamil, While Paclitaxel Shows Opposite Effect

In the human ovarian cancer MDR cell line 2780AD, which overexpresses P-glycoprotein (P-gp), Taxuspine B (compound 2) increased cellular accumulation of vincristine (VCR) to levels comparable to the classical P-gp inhibitor verapamil, used as a positive control [1]. Critically, paclitaxel (taxol, compound 26/56 in the same study series) decreased VCR accumulation in the identical assay system, confirming it acts as a P-gp substrate rather than an inhibitor [2]. Seven non-taxol-type taxoids (including Taxuspine B as compound 2, Taxuspine C as compound 3, and five others) were identified as active, whereas taxol and all taxol-type compounds (bearing the N-acylphenylisoserine group at C-13 and oxetane ring at C-4/C-5) showed no such activity [3]. Additionally, these active taxoids competitively inhibited [³H]azidopine photolabeling of P-glycoprotein, providing direct evidence of P-gp binding [4].

Multidrug Resistance Reversal P-glycoprotein Inhibition Vincristine Accumulation Assay

Structural Skeleton Differentiation: Taxuspine B Adopts a Rare 6/10/6 Ring System vs. the Canonical 6/8/6 Taxane Core of Paclitaxel and Most Taxoids

Comprehensive spectroscopic analysis (¹H-¹H COSY, HMQC, HMBC, and NOESY) of taxoids isolated from Taxus cuspidata established that Taxuspine B (compound 2) possesses a 6/10/6-membered ring system, in contrast to the standard 6/8/6-membered taxane skeleton found in paclitaxel (taxol) and the majority of known taxane diterpenoids [1]. At the time of its discovery, Taxuspine B was only the second example of a taxane diterpenoid incorporating this 6/10/6 architecture [2]. By comparison, Taxuspines A and J adopt a 5/7/6-membered ring system, Taxuspines C and H possess an unusual 6/5/5/6-membered ring system, and conventional taxoids (including paclitaxel, baccatin III, and taxinine) retain the canonical 6/8/6 framework [3]. Taxuspine D, while also structurally novel, is distinguished as the first taxane diterpenoid containing an enolacetate moiety rather than by ring-system rearrangement [4].

Taxane Structural Biology Chemotaxonomy Natural Product Skeleton Diversity

Cytotoxicity Profile: Taxuspine B Exhibits Weak Direct Cytotoxicity (IC₅₀ = 18 μg/mL in L1210), Fundamentally Different from Paclitaxel and Taxuspine E

Taxuspine B demonstrates weak direct cytotoxic activity across standard tumor cell lines. Against murine lymphoma L1210 cells, Taxuspine B showed an IC₅₀ of 18 μg/mL, and at 10 μg/mL it inhibited human epidermoid carcinoma KB cells and L1210 cells by only 11.8% and 42.3%, respectively [1]. In sharp contrast, paclitaxel (taxol) exerts potent cytotoxicity against KB cells with an IC₅₀ in the low nanomolar range (baccatin III-type compounds lacking the C-13 side chain but retaining the oxetane ring were reported to be approximately 1700-fold less cytotoxic than taxol against KB cells) [2]. Among the taxuspine series, Taxuspine E—which retains the oxetane ring but lacks the N-acylphenylisoserine group—exhibited potent cytotoxicity against KB cells, demonstrating that the oxetane ring alone, in certain structural contexts, can confer cytotoxicity without the canonical C-13 side chain [3]. Taxuspine B lacks both of these structural elements (oxetane ring and C-13 side chain), consistent with its weak cytotoxic profile [4].

Cytotoxicity Profiling Cancer Cell Line Panel Taxane SAR

Microtubule Depolymerization Activity Grading: Taxuspine B Shows Appreciable but Sub-maximal Stabilization vs. Taxuspine D (1/2–1/3 of Taxol Potency)

In the CaCl₂-induced microtubule depolymerization assay—a biochemical surrogate for microtubule-stabilizing activity—the taxuspine series exhibits a gradient of activity. Taxuspine D (compound 4) markedly inhibited Ca²⁺-induced depolymerization with potency corresponding to one-half to one-third that of taxol (paclitaxel), despite lacking both the oxetane ring and N-acylphenylisoserine moiety [1]. Taxuspine B (compound 2), along with compound 6, reduced CaCl₂-induced depolymerization of microtubules 'appreciably'—a descriptor indicating measurable but substantially weaker activity than Taxuspine D [2]. Taxuspines C and J, by contrast, showed no appreciable microtubule depolymerization inhibitory activity, demonstrating that within the taxuspine subclass, the 6/10/6 skeleton of Taxuspine B may confer partial microtubule stabilization not seen in the 6/5/5/6 skeleton of Taxuspine C [3]. Paclitaxel at 5 µM served as the positive control, fully inhibiting CaCl₂-induced depolymerization [4].

Microtubule Stabilization CaCl₂-Induced Depolymerization Assay Taxane Pharmacophore Mapping

In Vivo Tolerability: Taxuspine B Exhibits No Overt Toxicity in Mice, Supporting Its Utility as a Chemosensitizer Rather Than a Direct Cytotoxic Agent

In contrast to paclitaxel, which induces significant systemic toxicity at therapeutic doses (including myelosuppression and neurotoxicity), Taxuspine B was reported to exhibit no cytotoxicity in cell-based assays and was not toxic for mice in vivo, as documented in the KAKENHI research project reports from Hokkaido University [1]. This finding positions Taxuspine B alongside Taxuspines C and J as taxoids that selectively target P-gp function without causing direct cellular damage, a profile that is mechanistically distinct from both paclitaxel (cytotoxic but MDR-susceptible) and Taxuspine E (potently cytotoxic against KB cells) [2]. Notably, Taxuspine C—the closest structural and functional analog—was subsequently shown to enhance the chemotherapeutic effect of vincristine in P388/VCR-bearing mice in vivo, validating the concept that taxane-based MDR modulators can potentiate chemotherapy in animal models without standalone toxicity [3].

In Vivo Toxicology Chemosensitizer Development MDR Modifier Safety

Defined Application Scenarios for Taxuspine B Based on Validated Comparative Evidence


P-glycoprotein Functional Probe in MDR Cancer Cell Models Where Paclitaxel-Based Compounds Are Contraindicated

Taxuspine B serves as a selective pharmacological probe for P-glycoprotein function in multidrug-resistant tumor cell lines (e.g., 2780AD ovarian cancer, KB-C2 epidermoid carcinoma). Unlike paclitaxel, which is actively effluxed by P-gp and decreases intracellular vincristine accumulation, Taxuspine B increases VCR accumulation as potently as verapamil and competitively inhibits [³H]azidopine photolabeling of P-gp [1]. This enables researchers to study P-gp transport kinetics and screen for MDR reversal agents using a taxane-scaffold compound that does not simultaneously trigger microtubule-stabilized cytotoxicity, avoiding the confounding dual effects seen with cytotoxic P-gp substrates [2].

Chemosensitizer Lead Compound for Combination Chemotherapy in P-gp-Overexpressing Tumors

Taxuspine B is a structurally characterized lead for developing taxane-based chemosensitizers to potentiate vincristine, doxorubicin, or taxol in P-gp-overexpressing tumors. The foundational evidence—verapamil-equivalent MDR reversal without intrinsic cytotoxicity in vitro, and no toxicity in mice in vivo [1]—supports its candidacy for combination studies. The closest analog Taxuspine C has already demonstrated in vivo chemosensitization of vincristine in P388/VCR-bearing mice [2]. Taxuspine B's unique 6/10/6 skeleton provides a structurally distinct starting point for medicinal chemistry optimization aimed at improving P-gp selectivity and pharmacokinetic properties beyond those achievable with the 6/5/5/6 Taxuspine C scaffold [3].

Structure-Activity Relationship (SAR) Benchmark for Decoupling Microtubule Binding from P-gp Binding in the Taxane Pharmacophore

Taxuspine B occupies a unique position in taxane SAR space that enables systematic decoupling of microtubule stabilization from P-gp interaction. It provides intermediate microtubule depolymerization inhibitory activity (weaker than Taxuspine D's 1/2–1/3 taxol potency, but stronger than the inert Taxuspines C and J) combined with strong P-gp inhibition [1]. This dual but graded activity profile, set against its rare 6/10/6 ring architecture and absence of the oxetane ring and C-13 N-acylphenylisoserine side chain [2], makes it an essential comparator compound for computational docking studies and pharmacophore modeling aimed at identifying the minimal structural determinants for each activity [3].

Natural Product Reference Standard for Taxus Chemotaxonomy and Quality Control of Yew-Derived Extracts

Taxuspine B has been isolated from multiple Taxus species including T. cuspidata, T. baccata, T. wallichiana, and T. yunnanensis, and its structurally related analog 7-deacetyldecinnamoyltaxuspine B has been obtained from Taxus × media 'Dark Green Spreader' [1]. Its species distribution pattern and unique 6/10/6 skeleton make it a valuable chemotaxonomic marker for differentiating Taxus species and authentication of yew-derived botanical materials. For natural product laboratories conducting phytochemical profiling of Taxus extracts, Taxuspine B serves as a well-characterized reference compound with published NMR spectroscopic data (¹H-¹H COSY, HMQC, HMBC, NOESY) enabling unambiguous identification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taxuspine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.